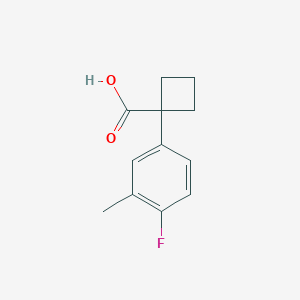

1-(4-Fluoro-3-methylphenyl)cyclobutane-1-carboxylic acid

Description

Properties

Molecular Formula |

C12H13FO2 |

|---|---|

Molecular Weight |

208.23 g/mol |

IUPAC Name |

1-(4-fluoro-3-methylphenyl)cyclobutane-1-carboxylic acid |

InChI |

InChI=1S/C12H13FO2/c1-8-7-9(3-4-10(8)13)12(11(14)15)5-2-6-12/h3-4,7H,2,5-6H2,1H3,(H,14,15) |

InChI Key |

XLXFYQLROWBQTM-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC(=C1)C2(CCC2)C(=O)O)F |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategies

The synthesis of this compound primarily involves constructing the cyclobutane ring with the appropriate aromatic substitution and introducing the carboxylic acid functionality. The main approaches include:

- Cyclization reactions such as [2+2] cycloadditions to form the cyclobutane ring.

- Functional group transformations on preformed cyclobutane derivatives.

- Carboxylation reactions to introduce the carboxylic acid group onto the cyclobutane ring.

Cyclobutane Ring Formation via [2+2] Cycloaddition

One of the classical methods to synthesize cyclobutane derivatives is through [2+2] cycloaddition reactions between alkenes or alkynes. Photochemical or thermal [2+2] cycloadditions allow the formation of cyclobutane rings by dimerization or reaction with other unsaturated compounds. Although specific literature on this compound is limited, analogous cyclobutanes have been synthesized using these methods, which can be adapted for this compound by selecting appropriately substituted styrene derivatives bearing the 4-fluoro-3-methylphenyl group.

Functional Group Transformations on Cyclobutane Carboxylic Acids

A reported approach involves starting from cyclobutane carboxylic acid derivatives and introducing the aromatic substitution via electrophilic aromatic substitution or cross-coupling reactions. For example, the preparation of cyclobutane carboxylic acids substituted with various aromatic groups has been achieved by:

- Reacting cyclobutane carboxylic acid precursors with substituted aryl halides under palladium-catalyzed cross-coupling conditions.

- Utilizing sulfur tetrafluoride-mediated transformations to modify carboxylic acid groups on cyclobutane rings, as demonstrated in the synthesis of trifluoromethyl-cyclobutanes.

Preparation of Cyclobutane Carboxylic Acid Intermediates

The preparation of cyclobutane carboxylic acid intermediates, such as 3-oxo-1-cyclobutane-carboxylic acid, is well documented in patents. For example, a method involves:

- Starting from 3-dichloroacetone to form 2,2-dichloromethyl-1,3-dioxolane intermediates.

- Subsequent hydrolysis and functional group manipulation to yield cyclobutane carboxylic acid derivatives.

Such intermediates can then be functionalized with aromatic groups like the 4-fluoro-3-methylphenyl substituent through suitable coupling reactions.

Comparative Summary of Preparation Methods

| Preparation Method | Key Reagents/Conditions | Advantages | Limitations |

|---|---|---|---|

| [2+2] Cycloaddition of substituted alkenes | Photochemical or thermal activation of styrene derivatives | Direct cyclobutane ring formation; modular | Requires specific precursors; may have regioselectivity issues |

| Palladium-catalyzed cross-coupling | Cyclobutane carboxylic acid derivatives + aryl halides | High selectivity; versatile aromatic substitution | Requires expensive catalysts; multi-step |

| Sulfur tetrafluoride-mediated transformation | Cyclobutane carboxylic acids + SF4 | Efficient fluorination and functionalization | Handling of toxic reagents; specialized conditions |

| Cyclobutane carboxylic acid intermediate synthesis | 3-Dichloroacetone, toluene, p-methyl benzenesulfonic acid catalyst | Access to key cyclobutane intermediates | Multi-step; requires careful purification |

Research Data and Yields

While specific yields for this compound are scarce, analogous cyclobutane carboxylic acids synthesized via sulfur tetrafluoride reactions have shown good yields, often exceeding 70-80% under optimized conditions. Cross-coupling reactions for aromatic substitution typically yield 60-90%, depending on catalyst and substrate purity.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Fluoro-3-methylphenyl)cyclobutane-1-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Reagents like halogens, nucleophiles, and electrophiles can be used under various conditions to achieve substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylated derivatives, while substitution reactions can introduce various functional groups onto the aromatic ring or the cyclobutane ring.

Scientific Research Applications

1-(4-Fluoro-3-methylphenyl)cyclobutane-1-carboxylic acid has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound can be used in studies related to enzyme interactions and metabolic pathways.

Industry: It may be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(4-Fluoro-3-methylphenyl)cyclobutane-1-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The compound’s effects are mediated through specific pathways that depend on its structural features and the nature of the target molecules. Detailed studies on its binding affinity, kinetics, and molecular interactions are essential to understand its mechanism of action fully.

Comparison with Similar Compounds

Enzyme Inhibition

- GSK-3 Inhibition: Cyclobutane derivatives with polar substituents (e.g., 3-oxo groups) exhibit IC50 values in the micromolar range for GSK-3 inhibition, with cellular EC50 values influenced by substituent size and polarity .

Imaging and Diagnostics

- PET Tracers: Fluorinated cyclobutane amino acids, such as [¹⁸F]FACBC, demonstrate tumor-to-brain ratios >6, attributed to fluorine’s metabolic stability and system L amino acid transport . The main compound’s 4-fluoro group may similarly enhance in vivo stability for imaging applications.

Metabolic Stability and Toxicity

- Fluorine Impact: Fluorination at the 4-position likely reduces oxidative metabolism, as seen in fluorinated CRF1 receptor antagonists (e.g., SSR125543A), which exhibit prolonged plasma half-lives .

- Methyl Group Contribution: The 3-methyl group may slow cytochrome P450-mediated degradation compared to unsubstituted analogs, as observed in pyrazole-based COX-2 inhibitors .

Biological Activity

1-(4-Fluoro-3-methylphenyl)cyclobutane-1-carboxylic acid is a cyclobutane derivative with potential therapeutic applications. This compound's biological activity is of particular interest due to its structural characteristics, which may influence its interaction with biological systems. This article reviews the available literature concerning its biological activity, including mechanisms of action, pharmacological effects, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

Where:

- C1 : Cyclobutane ring

- C2 : Carboxylic acid group

- C3 : 4-Fluoro substituent on the aromatic ring

- C4 : 3-Methyl substituent on the aromatic ring

This compound exhibits unique physicochemical properties due to the presence of the fluorine atom and the methyl group, which can affect its lipophilicity and receptor binding affinity.

Research indicates that compounds similar to this compound may interact with various biological targets, including enzymes and receptors involved in metabolic pathways. The fluorine atom enhances the compound's ability to penetrate biological membranes, potentially increasing its bioavailability and efficacy.

Pharmacological Effects

- Antitumor Activity : Preliminary studies suggest that derivatives of cyclobutane carboxylic acids exhibit antitumor properties. For instance, certain analogs have shown efficacy in inhibiting tumor cell proliferation in vitro and in vivo models, particularly against glioblastoma and prostate cancer cells .

- Anti-inflammatory Effects : Some studies have indicated that cyclobutane derivatives can modulate inflammatory pathways, potentially reducing cytokine release in models of inflammation .

- Neuroprotective Properties : There is emerging evidence that these compounds may offer neuroprotective effects by influencing neurotransmitter systems or reducing oxidative stress .

Case Study 1: Antitumor Efficacy

A study evaluated the antitumor effects of a structurally related cyclobutane derivative in a rat model bearing 9L gliosarcoma. The compound demonstrated significant tumor reduction compared to control groups, suggesting potential for development as an anticancer agent .

Case Study 2: Inflammatory Response Modulation

In a murine model of paw inflammation induced by interleukin-1, a related cyclobutane compound exhibited reduced neutrophil migration and leukocyte accumulation, indicating its potential role in managing inflammatory disorders .

Data Summary

| Property | Value/Observation |

|---|---|

| Molecular Formula | C12H13F O2 |

| Antitumor Activity | Significant reduction in tumor size |

| Anti-inflammatory Activity | Reduced leukocyte accumulation |

| Neuroprotective Effects | Modulation of oxidative stress markers |

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for preparing 1-(4-Fluoro-3-methylphenyl)cyclobutane-1-carboxylic acid with high purity?

- Methodological Answer : The compound can be synthesized via cyclobutane ring formation using [2+2] photocycloaddition or transition-metal-catalyzed cyclization. Key steps include:

- Ring Closure : Cyclobutane formation under UV light or via Pd-catalyzed cross-coupling (e.g., Kumada coupling) .

- Carboxylic Acid Introduction : Hydrolysis of ester intermediates using LiOH in methanol/water (yields >90%) .

- Purification : Silica gel chromatography (hexane/ethyl acetate gradient) followed by recrystallization to achieve >99% purity (HPLC) .

Q. How is structural confirmation performed post-synthesis?

- Methodological Answer : Use multi-nuclear NMR (¹H, ¹³C, ¹⁹F) to verify substituent positions and cyclobutane geometry. For example:

- ¹H NMR : Peaks for cyclobutane protons (δ 2.1–3.0 ppm, multiplet) and aromatic fluorine (δ 7.2–7.5 ppm) .

- ¹³C NMR : Cyclobutane carbons (δ 25–35 ppm) and carboxylic acid carbon (δ 170–175 ppm) .

- HPLC : Purity >99.7% under reverse-phase conditions (C18 column, acetonitrile/water mobile phase) .

Q. What analytical techniques are critical for assessing batch-to-batch consistency?

- Methodological Answer :

- Thermogravimetric Analysis (TGA) : Confirms thermal stability (decomposition >200°C).

- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+Na⁺] calculated vs. observed) .

- X-ray Crystallography : Resolves stereochemical ambiguities in cyclobutane derivatives .

Advanced Research Questions

Q. How can stereochemical challenges in fluorinated cyclobutane synthesis be addressed?

- Methodological Answer :

- Chiral Auxiliaries : Use (S)- or (R)-configured intermediates (e.g., tert-butoxycarbonyl-protected amines) to enforce desired stereochemistry .

- Asymmetric Catalysis : Employ Pd-catalyzed asymmetric cyclopropane opening for enantioselective cyclobutane formation .

- Dynamic Kinetic Resolution : Optimize reaction conditions (e.g., temperature, solvent polarity) to favor one enantiomer .

Q. What computational tools predict the compound’s interactions with biological targets?

- Methodological Answer :

- Molecular Docking (AutoDock Vina) : Simulate binding to enzymes (e.g., cyclooxygenase-2) using fluorophenyl-cyclobutane as a rigid scaffold .

- QM/MM Simulations : Analyze electronic effects of fluorine substitution on binding affinity .

- ADMET Prediction (SwissADME) : Estimate pharmacokinetic properties (logP, bioavailability) .

Q. How do electronic effects of fluorine influence the compound’s reactivity?

- Methodological Answer :

- Hammett Analysis : Fluorine’s electron-withdrawing nature increases carboxylic acid acidity (pKa ~2.5 vs. ~4.5 for non-fluorinated analogs) .

- DFT Calculations : Fluorine stabilizes cyclobutane ring strain via hyperconjugation (σ→σ* interactions) .

Q. What strategies resolve contradictions in biological activity data across studies?

- Methodological Answer :

- Meta-Analysis : Compare IC₅₀ values from enzyme inhibition assays (e.g., COX-2) using standardized protocols .

- Structural-Activity Clustering : Group derivatives by substituent position (e.g., 4-fluoro vs. 3-methyl dominance) .

- Dose-Response Refinement : Test activity at lower concentrations (nM range) to avoid off-target effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.